molecular formula C8H18ClP B1329828 Di-tert-butylchlorophosphine CAS No. 13716-10-4

Di-tert-butylchlorophosphine

Cat. No. B1329828
CAS RN: 13716-10-4
M. Wt: 180.65 g/mol
InChI Key: MCRSZLVSRGTMIH-UHFFFAOYSA-N
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Description

Di-tert-butylchlorophosphine belongs to the class of phosphine ligands . It is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . It plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .


Synthesis Analysis

The synthesis of Di-tert-butylchlorophosphine involves a reaction mixture that is digested at 70°C. The presence of unreacted di-tert-butylphosphine is indicated by GC analysis .


Molecular Structure Analysis

The molecular formula of Di-tert-butylchlorophosphine is C8H18ClP . The molecular weight is 180.66 . The InChI key is MCRSZLVSRGTMIH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Di-tert-butylchlorophosphine can be used as a ligand in the Pd-catalyzed amination reaction with aryl halides and the Pd-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides and chlorides .


Physical And Chemical Properties Analysis

Di-tert-butylchlorophosphine is a liquid with a refractive index of 1.482 (lit.) . It has a boiling point of 48 °C/3 mmHg (lit.) and a density of 0.951 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Reaction Properties

Di-tert-butylchlorophosphine has been utilized as a starting material in various chemical syntheses. For instance, it can be transformed into methyl-tert-butyl-chlorophosphine, which in turn is used to prepare other compounds like 1,2-dimethyl-l,2-di(tert-butyl)diphosphine and aminophosphines. These compounds have unique diastereomeric modifications in solution, highlighting the compound's versatility in synthesis (Scherer & Gick, 1970).

Catalysis

In the field of catalysis, di-tert-butylchlorophosphine has been used to develop water-soluble, sterically demanding alkylphosphines. These have been applied in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides in aqueous solvents, demonstrating its utility in facilitating efficient chemical reactions (DeVasher, Moore, & Shaughnessy, 2004).

Ligand Development

Di-tert-butylchlorophosphine is instrumental in developing ligands for various chemical reactions. For example, it has been used to produce bulky alkylphosphines, which serve as effective catalysts in the amination of aryl bromides and chlorides. This showcases the compound's significant role in enhancing the efficiency of complex chemical processes (Hill et al., 2006).

Material Synthesis

It also plays a critical role in synthesizing materials with unique properties. For instance, it has been used to synthesize luminescent benzoxaphospholes, demonstrating its application in creating materials with potential optoelectronic applications (Wu, Deligonal, & Protasiewicz, 2013).

Organic Synthesis

Di-tert-butylchlorophosphine is utilized in organic synthesis, such as in the preparation of di-tert-butylphosphinoferrocene. This synthesis is significant in organic chemistry, highlighting its role in the creation of complex organic compounds (Busacca et al., 2014).

Electronic Structure Studies

The compound has also been studied for its electronic structure using photoemission spectroscopy and inner-shell electronic spectroscopy. Such studies are crucial for understanding the fundamental properties of chemicals used in various applications (Hutchings et al., 1998).

Safety And Hazards

Di-tert-butylchlorophosphine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Di-tert-butylchlorophosphine is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations . This suggests potential future directions in the field of catalytic chiral asymmetric hydrogenations.

properties

IUPAC Name

ditert-butyl(chloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSZLVSRGTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160089
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylchlorophosphine

CAS RN

13716-10-4
Record name Di-tert-butylchlorophosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

By way of example, the preparation of tri-tert-butylphosphine is described in Chem. Ber., 100(2), 692-3 (1967). Tertiary butyl magnesium chloride is first prepared from magnesium metal and t-butyl chloride, then this is allowed to react with PCl3 to form di-tert-butylchlorophosphine. This product is then treated with tert-butyl lithium to yield tri-tert-butyl phosphine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
WJ Youngs, JA Ibers - Organometallics, 1983 - ACS Publications
… When one reacts 2 equiv of lithium metal with cyclopropylmethyl bromide and combines the resulting product with di-tert-butylchlorophosphine, a mixture of alkene phosphines is …
Number of citations: 20 pubs.acs.org
BL Simms, M Shang, J Lu, WJ Youngs, JA Ibers - Organometallics, 1987 - ACS Publications
The complex PtCl [P (t-Bu)(CMe2CH2)(CHCH2CH2)](P (t-Bu) 2CHCH2CH2)(2) has been obtained by the elution of trans-PtCl2 (P (f-Bu) 2CHCH2CH2) 2 (1) on silica or Florisil supports …
Number of citations: 19 pubs.acs.org
M Brill, F Rominger, P Hofmann - Organometallics, 2015 - ACS Publications
… ,2-phosphorylated imidazole-based ligand (11, 12) would be a suitable candidate for this purpose, because we envisaged a simple procedure starting from di-tert-butylchlorophosphine …
Number of citations: 11 pubs.acs.org
J Vondran, MRL Furst, GR Eastham… - Chemical …, 2021 - ACS Publications
… The diGrignard product is subsequently filtered and introduced dropwise into a THF solution containing 2 equiv of excess di-tert-butylchlorophosphine and refluxed for 8 h. The reaction …
Number of citations: 29 pubs.acs.org
IG Malakhova, EN Tsvetkov, MI Kabachnik - … of the Academy of Sciences of …, 1975 - Springer
… Thus, according to [6], the use of organomagnesium compounds does not lead to success; di-tert-butylchlorophosphine [7] either does not react with alkylmagneslum halides or else the …
Number of citations: 3 link.springer.com
H Tomori, JM Fox, SL Buchwald - The Journal of Organic …, 2000 - ACS Publications
… A temperature of 60 C is needed for the reaction with di-tert-butylchlorophosphine to be efficient, whereas the reactions with chlorodicyclohexylphosphine proceeded smoothly at room …
Number of citations: 304 pubs.acs.org
M Fild, O Stelzer, R Schmutzler… - Inorganic Syntheses, 1973 - Wiley Online Library
… tert-Butyldichlorophosphine and Di-tert-butylchlorophosphine 5 … tert-Butyldichlorophosphine and Di-tert-butylchlorophosphine 7 … Reparation of Di-tert-butylchlorophosphine …
Number of citations: 71 onlinelibrary.wiley.com
ND Gomelya, NG Feshchenko - J. Gen. Chem. USSR (Engl. Transl.); …, 1987 - osti.gov
… They synthesized the compound by replacing chlorine with iodine in di-tert-butylchlorophosphine by reaction with trimethyliodosilane. In the reaction of di-tert-butyliodophosphine with ..…
Number of citations: 3 www.osti.gov
R Lerebours, A Camacho-Soto… - The Journal of Organic …, 2005 - ACS Publications
… The structure of bis(di-tert-butylchlorophosphine)palladium(II) dichloride, PXPd, is similar to … are replaced by less activating di-tert-butylchlorophosphine ligands, we rationalized that …
Number of citations: 105 pubs.acs.org
NA Swisher, RH Grubbs - Organometallics, 2020 - ACS Publications
… available 3,5-dihydroxypyridine, attempted deprotonation in THF with either sodium or potassium hydride and trapping of the in situ generated anion with di-tert-butylchlorophosphine ( t …
Number of citations: 5 pubs.acs.org

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